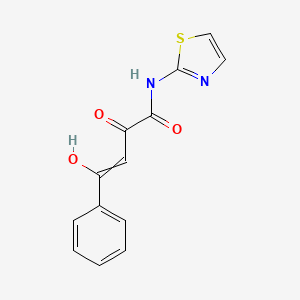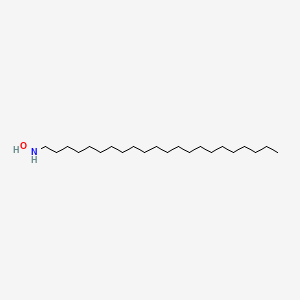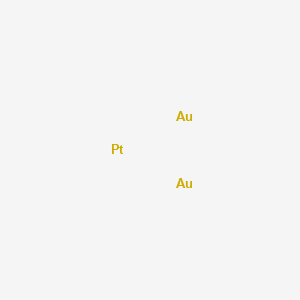
Gold;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold and platinum are two noble metals that have been extensively studied for their unique properties and applications. When combined, the resulting compound, gold-platinum, exhibits remarkable characteristics that make it valuable in various fields, including catalysis, medicine, and materials science. This article delves into the synthesis, reactions, applications, and mechanisms of action of the gold-platinum compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold-platinum compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and laser ablation. One common method involves the reduction of gold and platinum salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the size and morphology of the resulting nanoparticles .
Industrial Production Methods
In industrial settings, gold-platinum nanoparticles are often produced using laser ablation techniques. This method involves the use of high-power lasers to ablate bulk gold and platinum metals in a liquid medium, resulting in the formation of colloidal nanoparticles. The choice of laser parameters, such as pulse duration and repetition rate, significantly affects the productivity and quality of the nanoparticles .
Chemical Reactions Analysis
Types of Reactions
Gold-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by the unique properties of the gold and platinum atoms.
Common Reagents and Conditions
Common reagents used in the reactions of gold-platinum compounds include hydrogen peroxide, sodium borohydride, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of gold-platinum compounds depend on the specific reagents and conditions used. For example, oxidation reactions may yield gold-platinum oxides, while reduction reactions can produce metallic gold-platinum nanoparticles .
Scientific Research Applications
Gold-platinum compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which gold-platinum compounds exert their effects varies depending on the application. In catalysis, the gold and platinum atoms provide active sites for the adsorption and activation of reactant molecules, facilitating the desired chemical transformations . In medicine, gold-platinum compounds can interact with cellular components, such as proteins and DNA, leading to the inhibition of tumor growth and the induction of apoptosis .
Comparison with Similar Compounds
Gold-platinum compounds are unique due to the synergistic effects of the two metals. Compared to other noble metal compounds, such as gold or platinum alone, gold-platinum compounds often exhibit enhanced catalytic activity and stability . Similar compounds include:
Gold-silver: Known for their antimicrobial properties.
Platinum-palladium: Used in catalytic converters and hydrogenation reactions.
Gold-copper: Employed in electronics and materials science.
Properties
CAS No. |
341996-22-3 |
|---|---|
Molecular Formula |
Au2Pt |
Molecular Weight |
589.02 g/mol |
IUPAC Name |
gold;platinum |
InChI |
InChI=1S/2Au.Pt |
InChI Key |
MIUNWIRUAYBWRZ-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
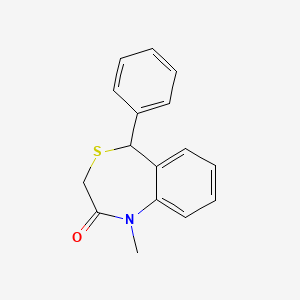
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
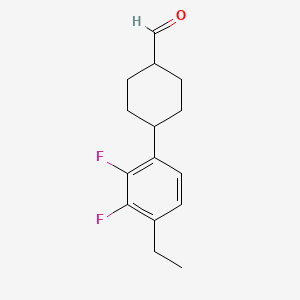
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
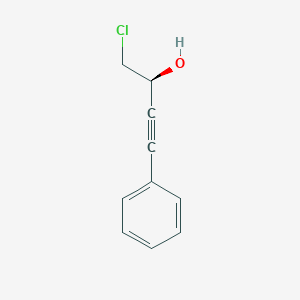
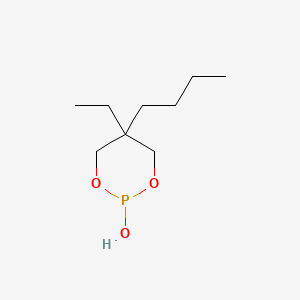

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
